molecular formula C7H16OSn B056414 (1-Ethoxyvinyl)trimethylstannane CAS No. 112713-84-5

(1-Ethoxyvinyl)trimethylstannane

Cat. No.: B056414
CAS No.: 112713-84-5
M. Wt: 234.91 g/mol
InChI Key: RLRBAMDAFZZWMM-UHFFFAOYSA-N
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Description

(1-Ethoxyvinyl)trimethylstannane: is an organotin compound with the molecular formula C7H16OSn and a molecular weight of 234.91 g/mol . This compound is characterized by the presence of a vinyl group attached to a tin atom, which is further bonded to an ethoxy group and three methyl groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxyvinyl)trimethylstannane typically involves the reaction of vinyl stannanes with ethyl vinyl ether under specific conditions. One common method includes the use of bis(triphenylphosphine)palladium(II) chloride as a catalyst in the presence of copper(I) iodide . The reaction is carried out in acetonitrile at 100°C under a nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: (1-Ethoxyvinyl)trimethylstannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new carbon-carbon bonded compound .

Scientific Research Applications

Chemistry: (1-Ethoxyvinyl)trimethylstannane is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It serves as a versatile reagent in the synthesis of complex organic molecules .

Biology and Medicine: In biological and medicinal research, this compound is used as a building block for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (1-Ethoxyvinyl)trimethylstannane involves its ability to participate in coupling reactions. The vinyl group attached to the tin atom can undergo oxidative addition with palladium catalysts, forming a palladium-vinyl intermediate. This intermediate then reacts with organic halides to form new carbon-carbon bonds, followed by reductive elimination to regenerate the palladium catalyst .

Comparison with Similar Compounds

  • (1-Methoxyvinyl)trimethylstannane
  • (1-Butoxyvinyl)trimethylstannane
  • (1-Isopropoxyvinyl)trimethylstannane

Comparison: Compared to its analogs, (1-Ethoxyvinyl)trimethylstannane offers unique reactivity due to the presence of the ethoxy group. This group influences the electronic properties of the vinyl group, making it more reactive in certain coupling reactions. Additionally, the ethoxy group provides steric hindrance, which can affect the selectivity of the reactions .

Properties

IUPAC Name

1-ethoxyethenyl(trimethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O.3CH3.Sn/c1-3-5-4-2;;;;/h1,4H2,2H3;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRBAMDAFZZWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455097
Record name (1-Ethoxyethenyl)(trimethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112713-84-5
Record name (1-Ethoxyethenyl)(trimethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Ethoxyvinyl)trimethylstannane
Reactant of Route 2
(1-Ethoxyvinyl)trimethylstannane
Reactant of Route 3
(1-Ethoxyvinyl)trimethylstannane
Reactant of Route 4
(1-Ethoxyvinyl)trimethylstannane

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